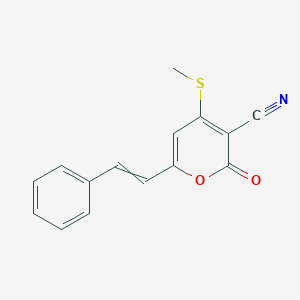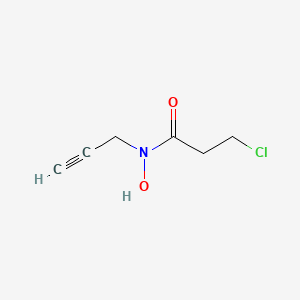
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide is an organic compound with the molecular formula C6H8ClNO2 It is a derivative of propanamide, featuring a chloro group, a hydroxy group, and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with N-hydroxy-N-(prop-2-yn-1-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3-chloro-N-(prop-2-yn-1-yl)propanamide.
Reduction: The major product is N-hydroxy-N-(prop-2-yn-1-yl)propanamide.
Substitution: The major products depend on the nucleophile used, such as 3-azido-N-hydroxy-N-(prop-2-yn-1-yl)propanamide or 3-cyano-N-hydroxy-N-(prop-2-yn-1-yl)propanamide.
Applications De Recherche Scientifique
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with target molecules. The propynyl group can engage in π-π interactions or act as a reactive site for further chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N-(2-propyn-1-yl)propanamide: Similar structure but lacks the hydroxy group.
N-Hydroxy-N-(prop-2-yn-1-yl)propanamide: Similar structure but lacks the chloro group.
3-Chloro-N-hydroxypropanamide: Similar structure but lacks the propynyl group.
Uniqueness
3-Chloro-N-hydroxy-N-(prop-2-yn-1-yl)propanamide is unique due to the presence of all three functional groups (chloro, hydroxy, and propynyl) in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
116445-16-0 |
|---|---|
Formule moléculaire |
C6H8ClNO2 |
Poids moléculaire |
161.58 g/mol |
Nom IUPAC |
3-chloro-N-hydroxy-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C6H8ClNO2/c1-2-5-8(10)6(9)3-4-7/h1,10H,3-5H2 |
Clé InChI |
JPEXEKAWUHDQMO-UHFFFAOYSA-N |
SMILES canonique |
C#CCN(C(=O)CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
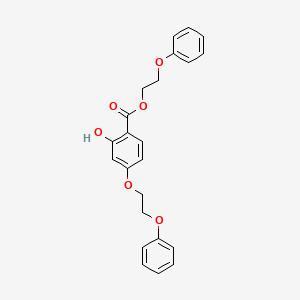
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
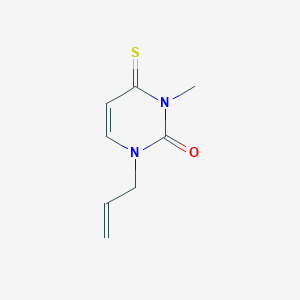
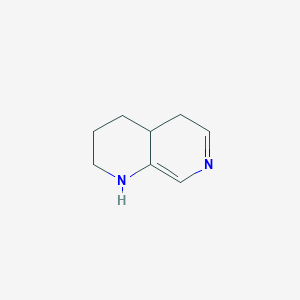
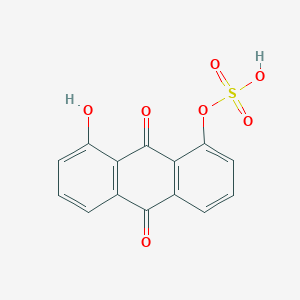

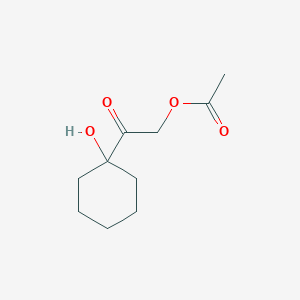
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
